2-Methylbenzenesulfonic acid

Sulfonation kinetics Thermodynamic stability Electrophilic aromatic substitution

Procure 2-Methylbenzenesulfonic acid (o-TSA, CAS 88-20-0) for applications where the ortho-isomer is essential. This compound is a characterized pharmaceutical impurity reference standard (Edoxaban Impurity 61) for analytical method development and validation. It is also utilized as an additive in natural gas hydrate promotion. The ortho-substitution pattern offers unique kinetic and equilibrium properties for regiochemical control in synthesis, unlike the common para-isomer. Available as a solid or a 65% aqueous formulation.

Molecular Formula C7H8O3S
Molecular Weight 172.2 g/mol
CAS No. 88-20-0
Cat. No. B008403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbenzenesulfonic acid
CAS88-20-0
SynonymsO-TOLUENESULFONIC ACID; 2-TOLUENESULFONIC ACID; toluene-2-sulphonic acid; 2-Methyl-Benzenesulfonic Acid; 2-methyl-benzenesulfonic aci; o-methylbenzenesulfonic acid; 2-Methylbenzene-1-sulfonic acid
Molecular FormulaC7H8O3S
Molecular Weight172.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)O
InChIInChI=1S/C7H8O3S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
InChIKeyLBLYYCQCTBFVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbenzenesulfonic Acid (CAS 88-20-0): Sourcing and Selection Guide for o-Toluenesulfonic Acid in Research and Industrial Applications


2-Methylbenzenesulfonic acid (CAS 88-20-0), systematically named 2-methylbenzene-1-sulfonic acid and commonly referred to as o-toluenesulfonic acid (o-TSA), is an aromatic sulfonic acid with the molecular formula C₇H₈O₃S and molecular weight 172.20 g/mol [1]. This compound features a sulfonic acid group (–SO₃H) substituted at the ortho position relative to a methyl group on a benzene ring. It is commercially available as a white to off-white crystalline solid with standard purities typically ranging from 97% to 98% from reputable suppliers . The compound exhibits strong acidity with a predicted pKa of −0.53 ± 0.15, high water solubility of approximately 488.9 g/L at 32.5 °C, and a melting point of 67.5 °C . As a member of the toluenesulfonic acid family, it serves as an acid catalyst, synthetic intermediate, and reagent across diverse fields including pharmaceutical impurity analysis, polymer chemistry, and industrial catalysis.

Why 2-Methylbenzenesulfonic Acid (o-TSA) Cannot Be Substituted by p-Toluenesulfonic Acid in Critical Applications


While p-toluenesulfonic acid (p-TSA, CAS 104-15-4) dominates the toluenesulfonic acid market and is frequently the default selection for acid catalysis, the ortho-isomer 2-methylbenzenesulfonic acid (o-TSA) exhibits distinct physicochemical, kinetic, and application-specific properties that preclude simple substitution in several critical contexts. The ortho-methyl substitution introduces steric constraints absent in the para-isomer, which fundamentally alters sulfonation–desulfonation equilibrium behavior and regiochemical outcomes in electrophilic aromatic substitution pathways [1]. Moreover, the difference in methyl group positioning affects molecular recognition in pharmaceutical impurity profiling, where o-TSA serves as a characterized reference standard for specific drug substances that p-TSA cannot substitute [2]. In industrial formulations, the ortho-isomer demonstrates unique performance characteristics in specialized applications such as natural gas hydrate promotion, where p-TSA does not confer equivalent functionality . These orthogonal differentiation dimensions are quantified in the evidence guide below.

Quantitative Comparative Evidence for 2-Methylbenzenesulfonic Acid Selection: Head-to-Head Data Against p-TSA and m-TSA Analogs


Sterically Driven Thermodynamic Instability of Ortho-Isomer: Kinetic Evidence for Desulfonation Propensity at Elevated Temperatures

The ortho-toluenesulfonic acid isomer is thermodynamically less stable than its para counterpart due to steric hindrance between the ortho-methyl and ortho-sulfonic acid groups. This steric congestion renders the ortho-product unfavorable, and at elevated temperatures used in sulfonation reactions, the o-isomer readily undergoes desulfonation and subsequent resulfonation to yield the more thermodynamically stable p-isomer [1]. This reversibility of ortho-sulfonation is a distinguishing characteristic not shared to the same extent by the para-isomer. Kinetic measurements at 25.0 °C in aqueous and fuming sulfuric acid (93.3–103.3 wt% H₂SO₄) demonstrate that the apparent first-order rate constants for sulfonation vary over six orders of magnitude (factor of 10⁶) across this concentration range for both isomers, with the sulfonation being first order with respect to the sulfonic acid concentration [2]. This large dynamic range in reactivity provides a tunable parameter for processes requiring controlled desulfonation.

Sulfonation kinetics Thermodynamic stability Electrophilic aromatic substitution Regiochemical control

Commercial Availability of 65% Active Aqueous o-TSA Formulation for Industrial Material Compatibility and Reduced Corrosivity Applications

A commercially available 65% active aqueous formulation of 2-methylbenzenesulfonic acid (Naxcat® TSA-65W) is specifically manufactured for applications where handling ease, reduced viscosity, and material compatibility are critical operational parameters . This formulation exhibits significantly lower viscosity compared to more concentrated TSA preparations (e.g., Naxcat TSA-95), enabling easier pumping and metering in industrial-scale processes. The product maintains a crystallization point of ≤−5 °C, ensuring pumpable liquid handling characteristics even under cold storage conditions. While p-TSA is also available in aqueous formulations, this specific o-TSA product is positioned as the strongest organic acid in the manufacturer's portfolio and carries FDA 29 CFR 1910.1200 and SARA regulatory compliance certifications .

Industrial acid catalysis Material compatibility Formulation chemistry Polymer manufacturing

Reference Standard Status: o-TSA as Regulatory-Defined Edoxaban Impurity 61 for ANDA/QC Method Validation

2-Methylbenzenesulfonic acid (o-toluene sulphonic acid) is formally designated as Edoxaban Impurity 61 and is supplied with detailed characterization data compliant with regulatory guidelines for pharmaceutical analytical applications [1]. This specific impurity is used for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Edoxaban. The product can serve as a reference standard with traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. The ortho-methyl substitution pattern is structurally distinct and non-interchangeable with the para-isomer in this regulatory context.

Pharmaceutical impurity profiling Analytical method validation Reference standards ANDA submissions

Specialized Function in Natural Gas Hydrate Promotion: Application-Specific Performance Unavailable with p-TSA

2-Methylbenzenesulfonic acid (o-TSA) is specifically identified for use as an additive in the promotion of natural gas hydrate formation . The compound enhances the stability and formation of natural gas hydrates—ice-like crystalline structures that form when natural gas is exposed to high-pressure, low-temperature conditions. This property makes o-TSA useful in natural gas transportation, storage, and hydrocarbon exploration/production applications where controlled hydrate formation or inhibition is required . This application is reported specifically for the ortho-isomer.

Natural gas hydrates Flow assurance Gas storage and transportation Additive chemistry

Production Selectivity Constraints: Limited Availability of Ortho-Isomer Due to Industrial Sulfonation Parameters Favoring Para-Isomer

Industrial sulfonation of toluene with gaseous sulfur trioxide in continuous jet loop reactors produces p-toluenesulfonic acid as the predominant isomer, with para-selectivity around 85% and meta-isomer content maintained below 1.2% [1]. The ortho-isomer (o-TSA) is not a major product under these industrial sulfonation conditions, consistent with the thermodynamic instability of the ortho-substitution pattern. Lower reaction temperatures and lower toluene conversion reduce m-isomer formation, but para-selectivity remains relatively constant across operating parameters [1]. This manufacturing reality means that o-TSA is not a commodity byproduct of p-TSA production but rather requires dedicated synthetic approaches or isolation.

Sulfonation process chemistry Isomer selectivity Industrial production Supply chain considerations

Validated Application Scenarios for 2-Methylbenzenesulfonic Acid (CAS 88-20-0) Based on Comparative Evidence


Regioselective Synthesis Using Ortho-Sulfonation as a Reversible Protecting Group Strategy

Based on the thermodynamically driven reversibility of ortho-sulfonation documented in Section 3 [1], o-TSA-derived intermediates can be employed as temporary protecting/directing groups in multi-step aromatic synthesis. The ortho-sulfonic acid group can be installed to block reactive ortho positions during subsequent electrophilic substitutions, then selectively removed via desulfonation under dilute acidic conditions. This strategy leverages the inherent instability of ortho-sulfonation relative to para-substitution, enabling regiochemical control that would be inaccessible using the irreversibly stable p-TSA derivatives. Researchers designing synthetic routes requiring orthogonal protection strategies should specifically procure o-TSA (CAS 88-20-0) rather than p-TSA (CAS 104-15-4).

Pharmaceutical Quality Control: Edoxaban Impurity 61 Reference Standard for ANDA Method Validation

As documented in Section 3 [2], 2-methylbenzenesulfonic acid (o-TSA, CAS 88-20-0) is a characterized pharmaceutical impurity reference standard (Edoxaban Impurity 61) supplied with full characterization data compliant with regulatory guidelines. Quality control laboratories supporting Edoxaban manufacturing or ANDA submissions must procure this specific ortho-isomer for analytical method development, method validation, and routine QC testing. Substitution with p-TSA or m-TSA is not acceptable from a regulatory standpoint, as these isomers would not co-elute identically or match the certified reference material profile. Procurement should specify pharmaceutical-grade o-TSA reference standard material with certificate of analysis and traceability documentation.

Natural Gas Hydrate Research and Flow Assurance: Specialized Additive for Hydrate Formation Studies

Based on the application-specific evidence in Section 3 , 2-methylbenzenesulfonic acid (o-TSA) is utilized as an additive to promote and stabilize natural gas hydrate formation under high-pressure, low-temperature conditions. This application is relevant for research groups investigating gas hydrate kinetics, flow assurance in subsea pipelines, and novel gas storage/transportation technologies. While quantitative performance data are not available, the reported specificity of o-TSA for this application provides a procurement rationale for specialized hydrate research programs. Users should confirm that the ortho-isomer (CAS 88-20-0) is required, as the para-isomer is not documented for equivalent functionality.

Industrial Acid Catalysis with Favorable Material Compatibility: 65% Aqueous o-TSA Formulation

As detailed in Section 3 , the commercially available 65% active aqueous o-TSA formulation (Naxcat® TSA-65W) offers distinct handling advantages over more concentrated TSA preparations, including lower viscosity for improved pumpability and a crystallization point ≤−5 °C enabling cold-weather operations. Industrial users in polymer manufacturing, coatings production, textile dye manufacturing, and metal treatment should evaluate this specific o-TSA formulation when process requirements demand a strong organic acid catalyst with predictable liquid handling characteristics, regulatory compliance (FDA 29 CFR 1910.1200, SARA), and reduced corrosivity compared to mineral acid alternatives. Procurement should specify the 65% active aqueous grade rather than anhydrous o-TSA solid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylbenzenesulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.